molecular formula C11H22N2O2 B8189991 Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate CAS No. 2375165-77-6

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B8189991
CAS No.: 2375165-77-6
M. Wt: 214.30 g/mol
InChI Key: ZKBBQGSSDAJNKG-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group on the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-methylpiperidine.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral acids or enzymes to obtain the desired (2S,5S) configuration.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the reaction environment.

    Coupling Reactions: It can be used in coupling reactions to form amide or peptide bonds, making it valuable in peptide synthesis.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling: Reagents such as carbodiimides (e.g., EDC, DCC) are used for coupling reactions to form amide bonds.

Major Products

The major products formed from these reactions include various derivatives of piperidine, which can be further functionalized for use in pharmaceuticals and other applications.

Scientific Research Applications

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The Boc protecting group ensures selective reactions at the amino group, allowing for precise modifications in multi-step synthesis processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the Boc protecting group, which provides versatility in synthetic applications. Its ability to undergo selective deprotection and subsequent functionalization makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBBQGSSDAJNKG-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375165-77-6
Record name tert-Butyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.